5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole
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Overview
Description
5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole is a heterocyclic compound with the molecular formula C9H5Cl2N3O3 and a molecular weight of 274.06 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms. The compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole typically involves the reaction of 4-chloro-3-nitrobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole undergoes various chemical reactions, including:
Scientific Research Applications
5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can also interact with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar compounds to 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole include other oxadiazole derivatives such as:
- 3-(4-Chloro-3-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole
- 3-(4-Chloro-3-nitro-phenyl)-5-phenyl-[1,2,4]oxadiazole These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique combination of substituents in this compound imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-4-8-12-9(13-17-8)5-1-2-6(11)7(3-5)14(15)16/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJMFKBDCJXFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)CCl)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649657 |
Source
|
Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187399-90-2 |
Source
|
Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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